

Spectroscopic data for (-)-Limonene oxide (1H NMR, 13C NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Limonene oxide, (-)-

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Spectroscopic Analysis of (-)-Limonene Oxide: A Technical Overview

This guide provides an in-depth look at the spectroscopic data for (-)-Limonene oxide, a monoterpenoid epoxide derived from limonene. The following sections detail its characterization by ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and tabulated data for researchers and professionals in drug development and chemical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For (-)-Limonene oxide, both ^1H and ^{13}C NMR provide critical information about its carbon-hydrogen framework.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of limonene oxide reveals distinct signals for the protons in its structure. The chemical shifts (δ) are influenced by the electronic environment of each proton. While specific data for the pure (-) enantiomer is not readily available in all literature, the following table represents typical values for a mixture of cis and trans isomers of limonene oxide.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
CH ₃ -C1	~1.31	s
CH ₃ -C=CH ₂	~1.68 - 1.73	m
=CH ₂	~4.62 - 4.66	m
Epoxide CH	~2.9 - 3.1	m
Cyclohexane CH ₂	~1.4 - 2.2	m
Cyclohexane CH	~1.8 - 2.1	m

Note: The data is based on spectra of limonene oxide, which may include a mixture of isomers.

[\[1\]](#)[\[2\]](#)

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The disappearance of peaks associated with the epoxy group of limonene oxide (around 56-59 ppm) can be observed upon further reaction, indicating the opening of the epoxide ring.[\[3\]](#)

Carbon Assignment	Chemical Shift (δ , ppm)
C1 (quaternary)	~59.5
C2 (epoxide)	~57.5
C3	~28.0
C4	~39.0
C5	~26.5
C6	~30.5
C7 (CH ₃)	~20.8
C8 (quaternary, isopropenyl)	~149.12
C9 (=CH ₂)	~109.10
C10 (CH ₃ , isopropenyl)	~20.19

Note: The data is based on spectra of poly-limonene oxide and may vary for the monomer.[\[1\]](#)

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra is as follows:

- Sample Preparation: Accurately weigh 5-20 mg of the (-)-Limonene oxide sample for ^1H NMR or 20-50 mg for ^{13}C NMR.[\[4\]](#)
- Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3), in a clean vial.[\[4\]](#) Ensure complete dissolution by gentle vortexing or sonication.[\[4\]](#)
- Transfer: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4.0 to 5.0 cm.[\[4\]](#)[\[5\]](#)
- Data Acquisition: Place the NMR tube in the spectrometer. The spectra are typically recorded on a 400 MHz or 600 MHz instrument.[\[6\]](#) For referencing, tetramethylsilane (TMS) can be used as an internal standard.[\[6\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of limonene oxide shows characteristic absorption bands corresponding to its epoxide and alkene functionalities.

IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3080	=C-H stretch (alkene)	Medium
~2933	C-H stretch (alkane)	Strong
~1640	C=C stretch (alkene)	Medium
~1440	C-H bend (alkane)	Medium
~1250 - 950	C-O-C stretch (epoxide)	Strong
~880	=C-H bend (alkene, out-of-plane)	Strong
~840	Epoxide ring vibration	Weak-Medium

Note: The presence of a band around 840 cm⁻¹ is characteristic of the limonene oxide structure.[7][8]

Experimental Protocol for IR Spectroscopy

- Sample Preparation: For liquid samples like (-)-Limonene oxide, a spectrum can be obtained as a neat thin film.
- Procedure: Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Data Acquisition: Mount the plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. The resolution is often set to 1 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of limonene oxide shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
152	Low	$[M]^+$ (Molecular Ion)
109	97	$[M - C_3H_7]^+$
95	88	
94	88	
67	91	
43	100	$[C_3H_7]^+$ (Base Peak)

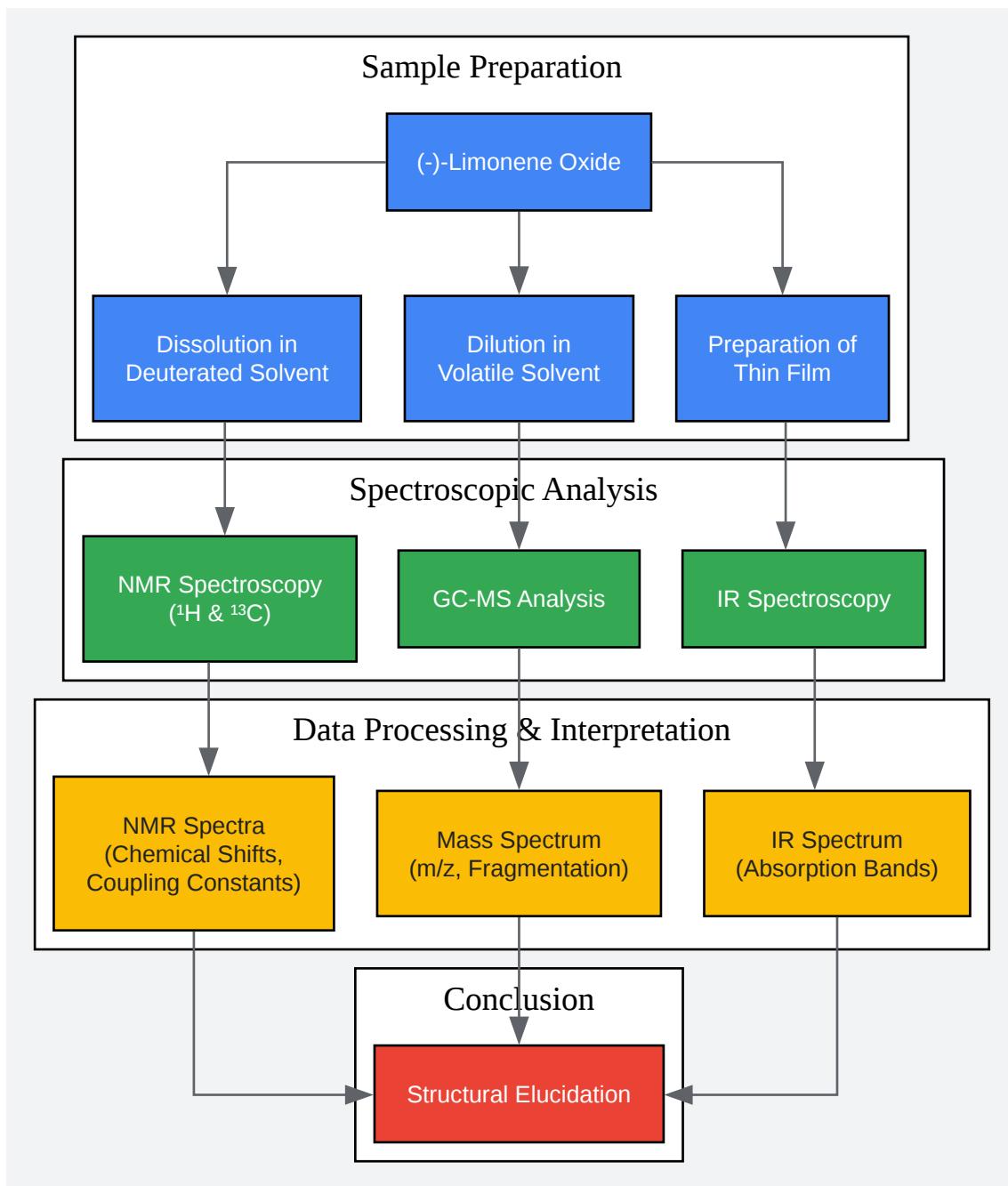
Note: Data is from electron ionization (EI) at 70 eV.[10]

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of (-)-Limonene oxide in a volatile organic solvent like hexane or dichloromethane.
- Injection: Inject a small volume (e.g., 0.5-1.0 μ L) of the sample into the GC-MS system.
- Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., DB-5). A typical temperature program might start at 60°C and ramp up to 240°C.[11]
- Mass Analysis: The separated components are introduced into the mass spectrometer, typically operating under electron ionization (EI) at 70 eV.[10] Mass-to-charge ratios are scanned over a range, for example, from 45 to 450 m/z.[12]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like (-)-Limonene oxide.



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Caption: Workflow for the spectroscopic characterization of (-)-Limonene oxide.

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